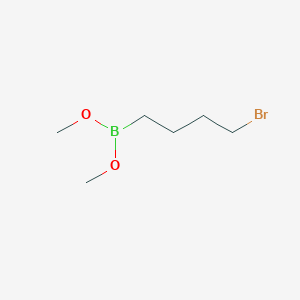
前列腺素D1
描述
前列腺素D1 是一种从花生四烯酸衍生的生物活性脂类化合物。 它属于前列腺素家族,在各种生理过程中起着至关重要的作用,包括炎症、血流调节和免疫反应的调节 。前列腺素以其多样的生物活性而闻名,参与正常的生理功能和病理状况。
科学研究应用
前列腺素D1 具有广泛的科学研究应用:
化学: 用作研究脂类氧化和环化反应的模型化合物。
生物学: 在细胞信号通路中发挥作用,并参与炎症和免疫反应的调节.
作用机制
前列腺素D1 通过与特定的G蛋白偶联受体 (GPCR) 结合发挥作用。 这些受体激活各种细胞内信号通路,包括腺苷酸环化酶-cAMP 通路和磷脂酰肌醇 3-激酶通路 。 这些通路的激活导致多种生物学反应,例如血管舒张、抑制血小板聚集和调节炎症过程 .
类似化合物:
- 前列腺素D2
- 前列腺素E1
- 前列腺素F2α
- 前列环素 (PGI2)
- 血栓烷A2
比较: this compound 在其特定的受体相互作用和由此产生的生物学效应方面是独一无二的。 虽然其他前列腺素,如前列腺素D2 和前列腺素E1 也在炎症和血管调节中发挥作用,但this compound 具有独特的受体亲和力和信号通路 。这种独特性使其成为有针对性的治疗应用和研究的宝贵化合物。
生化分析
Biochemical Properties
Prostaglandin D1 interacts with specific G-protein coupled receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family . The diversity of Prostaglandin D1 action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .
Cellular Effects
Prostaglandin D1 controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .
Molecular Mechanism
Prostaglandin D1 signaling is facilitated by G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins . Each display agonist-induced desensitization that is usually found to be associated with receptor phosphorylation by various protein kinases .
Temporal Effects in Laboratory Settings
It is known that these biomolecules act most often as autocrine or paracrine signaling agents and most have relatively short half-lives .
Metabolic Pathways
Prostaglandin D1 is part of the prostanoid metabolic pathway . It is derived from the oxidation of arachidonic acid .
Transport and Distribution
Prostaglandin D1 is rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .
Subcellular Localization
Both Prostaglandin D1 and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes, murine NIH 3T3 cells, and human umbilical vein endothelial cells . Within the nuclear envelope, Prostaglandin D1 and -2 were present on both the inner and outer nuclear membranes and in similar proportions .
准备方法
合成路线和反应条件: 前列腺素D1可以通过化学酶促法合成。该方法涉及使用溴代醇作为Corey内酯的自由基等效物,Corey内酯在两步中合成。 手性环戊烷核心以高对映选择性引入,脂链通过溴代醇形成、镍催化的交叉偶联和Wittig反应引入 .
工业生产方法: 前列腺素的工业生产通常涉及使用生物催化逆合成。这种方法利用巴耶尔-维利希单加氧酶和酮还原酶等酶分别实现立体选择性氧化和还原。 这些方法允许高效且可扩展地生产前列腺素 .
化学反应分析
反应类型: 前列腺素D1 经历各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 通常涉及使用氧化剂,例如过氧化氢或分子氧,在催化剂存在下。
还原: 通常使用还原剂,如硼氢化钠或氢化锂铝进行。
主要产物: 从这些反应中形成的主要产物包括各种前列腺素衍生物和类似物,这些衍生物和类似物经常用于药物化学领域进行药物开发 .
相似化合物的比较
- Prostaglandin D2
- Prostaglandin E1
- Prostaglandin F2α
- Prostacyclin (PGI2)
- Thromboxane A2
Comparison: Prostaglandin D1 is unique in its specific receptor interactions and the resulting biological effects. While other prostaglandins like prostaglandin D2 and prostaglandin E1 also play roles in inflammation and vascular regulation, prostaglandin D1 has distinct receptor affinities and signaling pathways . This uniqueness makes it a valuable compound for targeted therapeutic applications and research.
属性
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMMACURCPXICP-PNQRDDRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864809 | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17968-82-0 | |
| Record name | PGD1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17968-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROSTAGLANDIN D1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOT50Z88GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


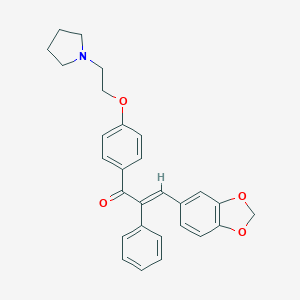
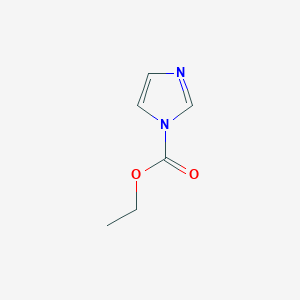
![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
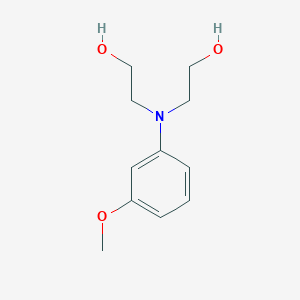
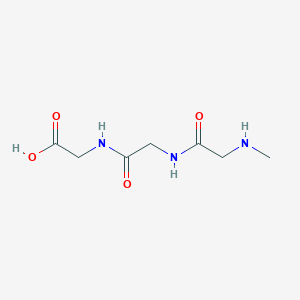
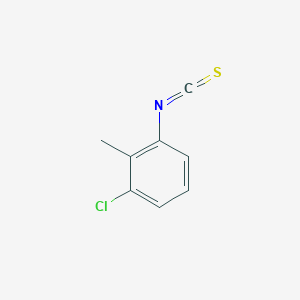


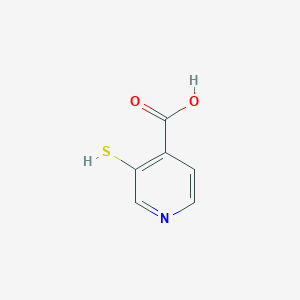
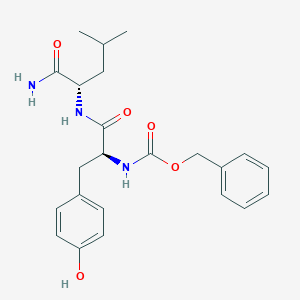

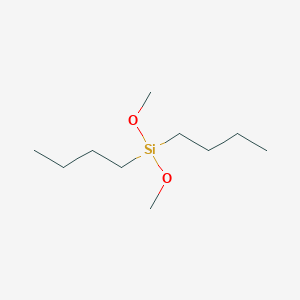
![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
